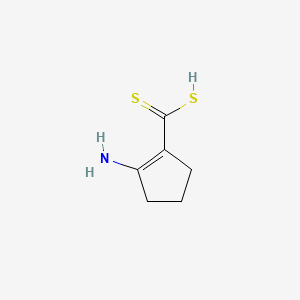

1-Cyclopentene-1-carbodithioic acid, 2-amino-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

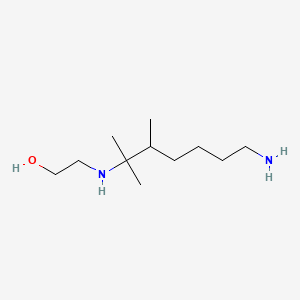

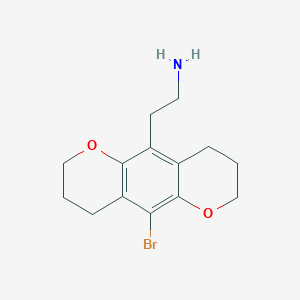

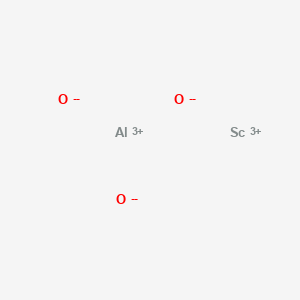

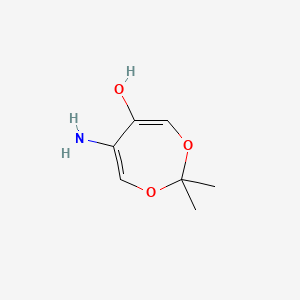

1-シクロペンテン-1-カルボジチオ酸, 2-アミノ- は、そのユニークな化学構造と潜在的な用途により注目を集めている化合物です。この化合物は、金属と錯体を形成する能力で知られており、研究や産業の様々な分野で価値があります。

製造方法

1-シクロペンテン-1-カルボジチオ酸, 2-アミノ- の合成は、通常、シクロペンタノンと二硫化炭素およびアンモニアを反応させることから行われます。反応条件は、目的の生成物の形成を促進するために塩基を使用することが多くあります。工業生産方法は異なる場合がありますが、一般的には、大規模生産のための最適化を施した同様の合成経路に従います。

準備方法

The synthesis of 1-Cyclopentene-1-carbodithioic acid, 2-amino- typically involves the reaction of cyclopentanone with carbon disulfide and ammonia. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反応の分析

1-シクロペンテン-1-カルボジチオ酸, 2-アミノ- は、以下のものなど、様々な種類の化学反応を起こします。

酸化: この化合物は、使用する試薬や条件に応じて、ジスルフィドまたはスルホキシドを形成するために酸化される可能性があります。

還元: 還元反応は、化合物をチオールまたは他の還元された形態に変換することができます。

置換: アミノ基とジチオ酸基は置換反応に参加することができ、様々な誘導体の形成につながります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求核剤があります。形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究における用途

1-シクロペンテン-1-カルボジチオ酸, 2-アミノ- は、科学研究において幅広い用途を持っています。

化学: 配位化学においてリガンドとして使用され、構造的および触媒的特性について研究されている金属錯体を形成します。

生物学: この化合物は、金属イオンをキレート化する能力により、生物系における金属イオンの相互作用を研究する際に有用です。

医学: 特に抗真菌剤および抗菌剤の分野における治療剤としての可能性を探る研究が進行中です。

産業: 触媒や安定剤など、様々な工業化学薬品や材料の製造に使用されます。

科学的研究の応用

1-Cyclopentene-1-carbodithioic acid, 2-amino- has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their structural and catalytic properties.

Biology: The compound’s ability to chelate metals makes it useful in studying metal ion interactions in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antifungal and antibacterial treatments.

Industry: It is used in the production of various industrial chemicals and materials, including catalysts and stabilizers.

作用機序

1-シクロペンテン-1-カルボジチオ酸, 2-アミノ- の作用機序には、金属イオンをキレート化する能力が関係しています。このキレート化は、生物系における金属依存性プロセスを妨害することができ、これが抗真菌剤または抗菌剤としての潜在的な用途につながります。関与する分子標的および経路は現在も調査中ですが、この化合物が金属と安定な錯体を形成する能力は、その活性の重要な側面です。

類似の化合物との比較

1-シクロペンテン-1-カルボジチオ酸, 2-アミノ- は、以下のものなど、他の類似の化合物と比較することができます。

2-アミノ-1-シクロペンテン-1-ジチオカルボン酸: 構造は似ていますが、置換基が異なり、反応性と用途が異なります。

N-アルキル化誘導体:

他のジチオカルバメート: コア構造が異なるジチオカルバメート基を持つ化合物で、キレート化能力と用途に影響を与えます。

類似化合物との比較

1-Cyclopentene-1-carbodithioic acid, 2-amino- can be compared with other similar compounds, such as:

2-Amino-1-cyclopentene-1-dithiocarboxylic acid: Similar in structure but with different substituents, leading to variations in reactivity and applications.

N-alkylated derivatives:

Other dithiocarbamates: Compounds with similar dithiocarbamate groups but different core structures, affecting their chelating abilities and applications.

特性

CAS番号 |

20735-33-5 |

|---|---|

分子式 |

C6H9NS2 |

分子量 |

159.3 g/mol |

IUPAC名 |

2-aminocyclopentene-1-carbodithioic acid |

InChI |

InChI=1S/C6H9NS2/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H,8,9) |

InChIキー |

QEPNQAYQEUPDTL-UHFFFAOYSA-N |

正規SMILES |

C1CC(=C(C1)N)C(=S)S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)